molecular formula C9H8F2O2S B2797951 2-((3,4-Difluorophenyl)thio)propanoic acid CAS No. 926213-05-0

2-((3,4-Difluorophenyl)thio)propanoic acid

Cat. No.: B2797951
CAS No.: 926213-05-0
M. Wt: 218.22
InChI Key: PNNMSUWYKMPZJP-UHFFFAOYSA-N
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Description

2-((3,4-Difluorophenyl)thio)propanoic acid is an organic compound with the molecular formula C9H8F2O2S It is characterized by the presence of a difluorophenyl group attached to a thioether linkage, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Difluorophenyl)thio)propanoic acid typically involves the reaction of 3,4-difluorothiophenol with a suitable propanoic acid derivative. One common method is the nucleophilic substitution reaction where 3,4-difluorothiophenol reacts with 2-bromopropanoic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the thioether bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Difluorophenyl)thio)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated derivatives.

Scientific Research Applications

2-((3,4-Difluorophenyl)thio)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It can serve as a precursor for the preparation of various functionalized derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials, such as modified polymers with enhanced properties.

Mechanism of Action

The mechanism of action of 2-((3,4-Difluorophenyl)thio)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the difluorophenyl group can enhance the compound’s binding affinity and selectivity towards its targets. Additionally, the thioether linkage may facilitate interactions with thiol-containing biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

2-((3,4-Difluorophenyl)thio)propanoic acid can be compared with other similar compounds, such as:

    3-(2,4-Difluorophenyl)propionic acid: Lacks the thioether linkage, which may result in different chemical and biological properties.

    4-(Trifluoromethyl)pyridine-2-carboxylic acid: Contains a trifluoromethyl group instead of a difluorophenyl group, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

2-(3,4-difluorophenyl)sulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2S/c1-5(9(12)13)14-6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNMSUWYKMPZJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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